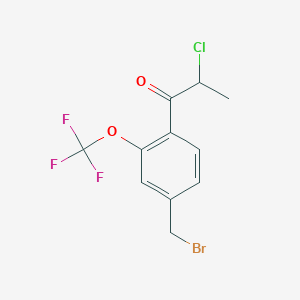
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a trifluoromethoxy group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be achieved through several steps:
Starting Material: The synthesis begins with 4-(bromomethyl)-2-(trifluoromethoxy)benzene.
Halogenation: The starting material undergoes halogenation to introduce the bromomethyl group.
Chlorination: The intermediate product is then subjected to chlorination to form the chloropropanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Bromomethyl)-2-(methoxy)phenyl)-2-chloropropan-1-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C11H9BrClF3O2 |
|---|---|
Molekulargewicht |
345.54 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
HTHPRPLDFYTWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


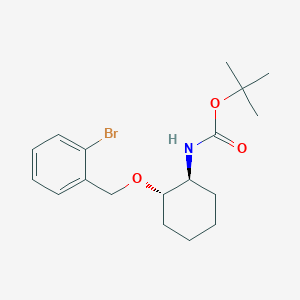
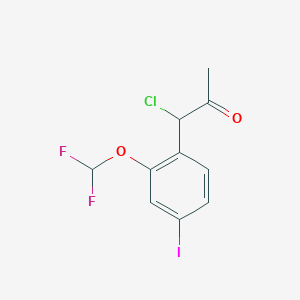

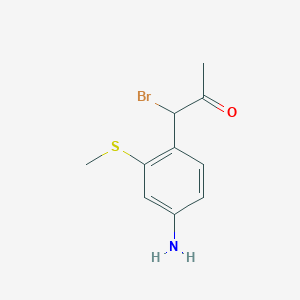

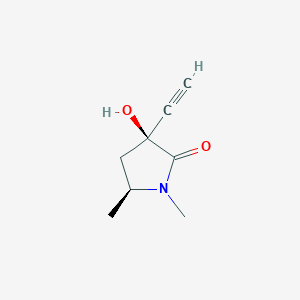
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
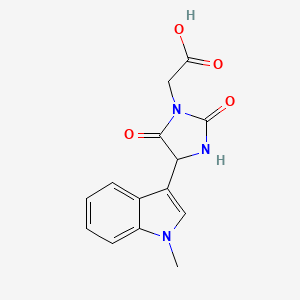
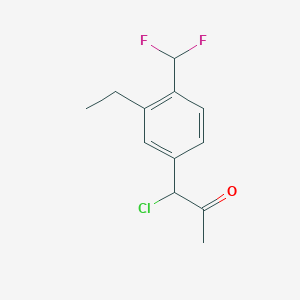
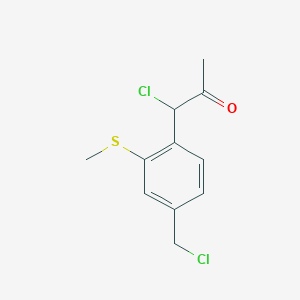
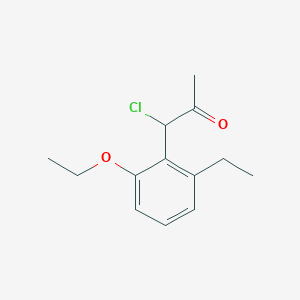
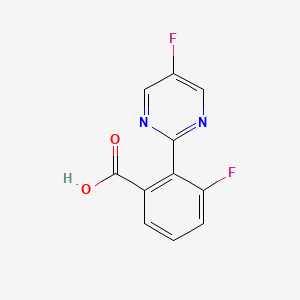
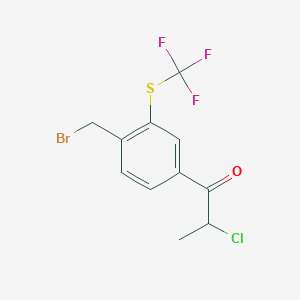
![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
